molecular formula C13H15BrO3 B14321573 2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate CAS No. 100713-31-3

2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate

Cat. No.: B14321573
CAS No.: 100713-31-3
M. Wt: 299.16 g/mol
InChI Key: DWEPOSPZDCKWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate is an organic compound that features a bromophenyl group attached to an oxoethyl chain, which is further connected to a methylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate typically involves the reaction of 4-bromophenylacetic acid with 2-methylbutanoic acid under specific conditions. One common method involves the use of thionyl chloride and triethylamine in a solvent such as 1,4-dioxane . The reaction mixture is refluxed to facilitate the formation of the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromophenylacetic acid derivatives.

    Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 2-methylbutanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl and methylbutanoate moieties can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromophenyl and oxoethyl moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

100713-31-3

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-methylbutanoate

InChI

InChI=1S/C13H15BrO3/c1-3-9(2)13(16)17-8-12(15)10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

DWEPOSPZDCKWMK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.